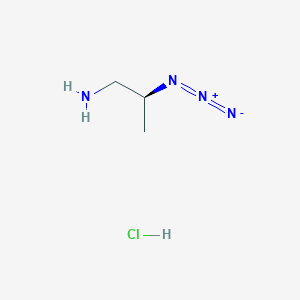

(2S)-2-azidopropan-1-amine hydrochloride

CAS No.: 847259-94-3

Cat. No.: VC5508709

Molecular Formula: C3H9ClN4

Molecular Weight: 136.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847259-94-3 |

|---|---|

| Molecular Formula | C3H9ClN4 |

| Molecular Weight | 136.58 |

| IUPAC Name | (2S)-2-azidopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C3H8N4.ClH/c1-3(2-4)6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m0./s1 |

| Standard InChI Key | OCAXOZPCDWGASL-DFWYDOINSA-N |

| SMILES | CC(CN)N=[N+]=[N-].Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula, C₃HₙClN₄, reflects a propane backbone substituted with an azide group (-N₃) at the second carbon and an amine group (-NH₂) at the first carbon, with a hydrochloride counterion. The (2S) configuration indicates the stereocenter at carbon 2 adopts an S absolute configuration, a critical detail for enantioselective reactions . The SMILES notation CC@@HN=[N+]=[N-] and InChI key RTDVRZNXXMNDSC-VKHMYHEASA-N further specify its stereochemistry .

Physicochemical Properties

While experimental data on density, melting point, and boiling point remain unreported in public databases , computational predictions provide insights into its behavior under analytical conditions. For instance, collision cross-section (CCS) values for adducts such as [M+H]⁺ (117.0 Ų) and [M+Na]⁺ (126.8 Ų) suggest moderate polarity, relevant for mass spectrometry applications .

Synthesis and Derivatization

| Supplier | Packaging | Price |

|---|---|---|

| TRC | 5 mg | $65 |

| TRC | 10 mg | $90 |

| AK Scientific | 2.5 g | $2,366 |

This pricing structure reflects typical economies of scale for specialty chemicals, with bulk purchases (e.g., 2.5 g) costing significantly less per milligram .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s amine-azide bifunctionality positions it as a potential building block for:

-

Prodrugs: Azide-to-amine reduction could enable controlled drug release.

-

Peptide Mimetics: Incorporation into pseudopeptide backbones to enhance metabolic stability .

Materials Science

In polymer chemistry, the azide group facilitates crosslinking via click chemistry, enabling the synthesis of hydrogels or dendrimers. For instance, low-generation PAMAM dendrimers functionalized with azides exhibit reactive oxygen species (ROS)-responsive gene delivery capabilities .

Challenges and Future Directions

Knowledge Gaps

The absence of experimental physicochemical data (e.g., melting point, solubility) hampers process optimization. Similarly, toxicological profiles remain uncharacterized, necessitating preclinical studies for biomedical applications .

Opportunities in Asymmetric Catalysis

Developing enantioselective synthesis routes for (2S)-2-azidopropan-1-amine hydrochloride could streamline production. Catalytic methods using chiral ligands or enzymes (e.g., aminotransferases) merit exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume